molecular formula C16H30O7 B3212470 mPEG6-Propyne CAS No. 1101668-44-3

mPEG6-Propyne

Cat. No.: B3212470
CAS No.: 1101668-44-3
M. Wt: 334.40 g/mol
InChI Key: GBKVTPUSHXYSNK-UHFFFAOYSA-N
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Description

Methoxy polyethylene glycol-Propyne (mPEG6-Propyne) is a compound that features a methoxy group at one end and a propyne derivative at the other. This compound is typically found as a white or yellowish liquid, semi-solid, or solid, depending on its molecular weight. It is known for its solubility in water, chloroform (CHCl₃), and dimethyl sulfoxide (DMSO). This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of mPEG6-Propyne involves the reaction of methoxy polyethylene glycol with propyne derivatives. The reaction conditions typically require a dry environment and protection with inert gases such as argon or nitrogen to prevent degradation. The compound is synthesized through a series of steps that include the activation of the methoxy polyethylene glycol and subsequent reaction with propyne derivatives under controlled conditions.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

mPEG6-Propyne undergoes various chemical reactions, including:

    Click Chemistry: The propyne group in this compound can react with azides in aqueous solutions under the catalysis of copper to form triazoles.

    Substitution Reactions: The methoxy group can participate in substitution reactions, allowing for the modification of the compound to introduce different functional groups.

Common reagents used in these reactions include copper catalysts for click chemistry and various nucleophiles for substitution reactions. The major products formed from these reactions are triazoles and substituted derivatives of this compound.

Scientific Research Applications

mPEG6-Propyne has a wide range of applications in scientific research, including:

    Chemistry: It is used as a modifier for proteins, peptides, and other small molecules, enhancing their solubility and stability.

    Biology: this compound is employed in the modification of biomolecules to reduce immunogenicity and inhibit non-specific binding of charged molecules.

    Medicine: The compound is used in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: this compound is utilized in diagnostics, click chemistry, 3D bioprinting, and cosmetics.

Mechanism of Action

The mechanism of action of mPEG6-Propyne involves its ability to modify proteins, peptides, and other small molecules. The methoxy polyethylene glycol portion of the compound increases the solubility and stability of the modified molecules, while the propyne group allows for further functionalization through click chemistry. This dual functionality makes this compound a versatile tool in various applications.

Comparison with Similar Compounds

mPEG6-Propyne is unique compared to other similar compounds due to its combination of a methoxy group and a propyne derivative. Similar compounds include:

    Methoxy polyethylene glycol (mPEG): Lacks the propyne group and is primarily used for increasing solubility and stability of molecules.

    Polyethylene glycol (PEG): A more general form without specific functional groups like methoxy or propyne, used widely in various applications.

    Propyne derivatives: Compounds that contain the propyne group but lack the polyethylene glycol portion, used in different chemical reactions.

The uniqueness of this compound lies in its ability to combine the properties of both methoxy polyethylene glycol and propyne, making it a valuable compound for a wide range of applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7/c1-3-4-18-7-8-20-11-12-22-15-16-23-14-13-21-10-9-19-6-5-17-2/h1H,4-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVTPUSHXYSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278956
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101668-44-3
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101668-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20-Heptaoxatricos-22-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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